molecular formula C12H14N4O4 B14087044 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B14087044
M. Wt: 278.26 g/mol
InChI Key: HKKWAZPMUPVYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a fused oxazole and purine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of an intermediate oxazole derivative, followed by its fusion with a purine moiety through cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazolo[2,3-f]purine derivatives .

Scientific Research Applications

3-(2-Methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[2,3-f]purine derivatives and related heterocyclic compounds such as imidazoles and pyrimidines .

Uniqueness

What sets 3-(2-methoxyethyl)-1,7-dimethyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione apart is its unique structural features and the specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H14N4O4

Molecular Weight

278.26 g/mol

IUPAC Name

2-(2-methoxyethyl)-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

InChI

InChI=1S/C12H14N4O4/c1-7-6-16-8-9(13-11(16)20-7)14(2)12(18)15(10(8)17)4-5-19-3/h6H,4-5H2,1-3H3

InChI Key

HKKWAZPMUPVYHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CCOC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.